molecular formula C45H54N4O8 B8004859 Vinorelbine base

Vinorelbine base

Cat. No.: B8004859
M. Wt: 778.9 g/mol
InChI Key: GBABOYUKABKIAF-UHFFFAOYSA-N
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Description

Vinorelbine base is a semi-synthetic vinca alkaloid derived from catharanthine and vindoline, with structural modifications that enhance its antitumor activity . Approved for non-small cell lung cancer (NSCLC) and breast cancer, it inhibits microtubule polymerization by binding to tubulin, leading to mitotic arrest and apoptosis . Available in intravenous (IV) and oral formulations, it demonstrates a large volume of distribution, long terminal half-life (~40 hours), and high clearance rate (~0.3 L/h/kg) . Oral bioavailability is low (~40%) due to first-pass metabolism, but efficacy matches IV administration in clinical settings .

Preparation Methods

Vinorelbine is synthesized from anhydrovinblastine, a natural product derived from the periwinkle plant (Catharanthus roseus). The preparation involves several steps:

Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness. The use of silver tetrafluoroborate and tetrahydrofuran is avoided to reduce environmental impact and production costs .

Chemical Reactions Analysis

Stability Under Different pH Conditions

Vinorelbine base demonstrates pH-dependent stability:

  • Stable at pH 7 : No significant degradation observed under neutral conditions.

  • Unstable at pH 9 : Rapid degradation occurs, with 70% degradation during preparation and complete degradation within 4 days .

Table 1: Stability of this compound

pHDegradation Rate (24h)Complete Degradation Time
7<5%N/A
970%4 days

This instability necessitates strict pH control during formulation and storage.

Metabolic Pathways

Vinorelbine undergoes extensive hepatic metabolism primarily mediated by CYP3A4 , with minor contributions from other enzymes. Key metabolites include:

  • 4-O-deacetyl-vinorelbine (DVRL, M2)

  • Hydroxy-vinorelbine isomers (M3, M5, M6, M7)

  • 3,6-epoxy-vinorelbine (M1) .

In vitro studies confirm CYP3A4 as the dominant enzyme, with negligible activity from CYP1A1, 1A2, 2A6, 2B6, 2C8, 2C9, 2C18, 2C19, 2D6, and 2E1 .

Synthetic Reactions

Vinorelbine is synthesized from vinblastine sulfate through a three-step process optimized for yield and purity:

Dehydration with Vilsmeier Reagent

  • Reagent : Chloromethylene dimethylammonium chloride ([ClCH=N(CH₃)₂]⁺Cl⁻).

  • Conditions : Acetonitrile solvent, room temperature (20–25°C).

  • Outcome :

    • Product : F 81097 (dehydrated intermediate).

    • Yield : 83% with 80% purity .

Bromination Reaction

  • Reagent : N-Bromosuccinimide (NBS).

  • Conditions : Dichloromethane solvent, −55°C.

  • Outcome :

    • Product : Brominated intermediate (compound III).

    • Yield : 90% (18 g from 20 g F 81097) .

Cyclization Reaction

  • Reagent : Tetrafluoroborate silver (AgBF₄).

  • Conditions : Tetrahydrofuran (THF), 50°C.

  • Outcome :

    • Product : this compound.

    • Yield : 93% (16.8 g from 18 g compound III) .

Binding Characteristics

Vinorelbine exhibits unique binding behavior:

  • Blood cell binding : 78% (primarily platelets).

  • Plasma protein binding : 13.5% .
    This distribution profile influences its pharmacokinetics and dosing requirements.

Formulation Challenges

While not a chemical reaction, vinorelbine’s low aqueous solubility necessitates specialized formulations. A lipid-based nanomicellar system using DSPE-PEG (2000) improves solubility and bioavailability, achieving stable micelles via co-precipitation and reconstitution .

Scientific Research Applications

Therapeutic Applications

  • Non-Small Cell Lung Cancer (NSCLC)
    • Primary Use : Vinorelbine is a first-line treatment for advanced or metastatic NSCLC. It can be administered alone or in combination with cisplatin, enhancing response rates significantly.
    • Efficacy : Response rates range from 30% to 50% when combined with cisplatin, with survival benefits noted in clinical trials .
  • Breast Cancer
    • Advanced Breast Cancer : Vinorelbine has shown promising results as a single agent, with response rates between 40% and 60% in first-line settings and 15% to 20% in second-line treatments .
    • Combination Therapy : When combined with other agents like doxorubicin, vinorelbine demonstrates comparable efficacy to traditional regimens while potentially offering a better side effect profile .
  • Other Cancers
    • Off-Label Uses : Vinorelbine is also effective in treating aggressive fibromatosis (desmoid tumors), rhabdomyosarcoma, small cell lung cancer (SCLC), and various other malignancies including ovarian and cervical cancers .
    • Clinical Trials : Ongoing research is exploring vinorelbine's effectiveness across a broader spectrum of tumors, with preliminary results indicating activity against lymphoma and head and neck cancers .

Formulations and Innovations

Recent advancements have focused on improving vinorelbine's delivery methods to enhance efficacy and reduce side effects:

  • Lipid-Based Nanoparticles : A novel formulation using lipid-based nanomicelles has been developed to target vinorelbine more effectively at the tumor site. This approach has demonstrated up to 6.7 times greater potency compared to traditional formulations .
  • Oral Administration : Investigations into oral formulations are ongoing, aiming to provide a more convenient administration route while assessing efficacy and tolerability profiles .

Case Study 1: NSCLC Treatment

A clinical trial involving over 600 patients treated with vinorelbine plus cisplatin showed a median survival increase of nine weeks compared to cisplatin alone. Objective response rates were significantly higher in the combination group, underscoring the importance of vinorelbine in NSCLC management.

Case Study 2: Advanced Breast Cancer

In a study comparing vinorelbine with melphalan as second-line therapy for advanced breast cancer, vinorelbine demonstrated superior efficacy with manageable side effects, reinforcing its role as a preferred option in this setting.

Side Effects and Management

Common side effects associated with vinorelbine include:

  • Bone marrow suppression leading to neutropenia
  • Injection site reactions such as phlebitis
  • Gastrointestinal disturbances including nausea and vomiting

Management strategies often involve supportive care measures such as growth factor support for neutropenia and symptomatic treatment for gastrointestinal symptoms .

Comparison with Similar Compounds

Efficacy in NSCLC

  • Vinorelbine vs. Taxanes (Paclitaxel/Docetaxel): Vinorelbine monotherapy shows median overall survival (OS) of 30–31 weeks in NSCLC, comparable to docetaxel (30 weeks) but inferior to carboplatin-paclitaxel combinations (median OS: 10.3 months) . However, vinorelbine/cisplatin combinations achieve a median OS of 40 weeks, surpassing vindesine/cisplatin (32 weeks) and matching gemcitabine/cisplatin . Key Trial Data:
Regimen Median OS (Weeks) 1-Year Survival
Vinorelbine 30–31 25–30%
Vinorelbine/Cisplatin 40 35%
Docetaxel 30 32%
Carboplatin-Paclitaxel 44 43%
  • Cost-Effectiveness: Vinorelbine/cisplatin adds 56 days of life at $17,700 per life-year gained, outperforming vindesine/cisplatin ($22,100/year) and aligning with accepted cost-effectiveness thresholds .

Efficacy in Breast Cancer

  • Monotherapy vs. Taxanes: In metastatic breast cancer (MBC), single-agent vinorelbine has a response rate (RR) of 11–24%, comparable to fluoropyrimidines (RR: ~20%) but inferior to taxanes (RR: 30–40%) .
  • Combination Therapy: Vinorelbine/lapatinib achieves median PFS of 6.2 months in HER2+ MBC, similar to lapatinib/capecitabine (6.2 vs. 4.4 months; p > 0.05) .

Pharmacokinetics and Ethnic Variability

Unique Mechanistic Advantages

  • Radiosensitization: Vinorelbine potentiates radiation in NSCLC cell lines (NCI-H460) by 5.5-fold at 6 Gy, dependent on G2/M phase synchronization .
  • Immune Modulation:
    Reduces PD-L1+ circulating tumor cells (CTCs) in triple-negative breast cancer (TNBC) from 92% to 77% (p < 0.001), unlike CTLA-4 .

Key Comparative Data Tables

Table 1: Efficacy in Advanced NSCLC

Regimen RR (%) Median OS (Weeks) 1-Year Survival
Vinorelbine 12–30 30–31 25–30%
Vinorelbine/Cisplatin 26–63 40 35%
Docetaxel 15–22 30 32%
Gemcitabine/Cisplatin 28–40 44 43%

Table 2: Toxicity Profile (Grade 3/4)

Toxicity Vinorelbine (%) Paclitaxel (%) Docetaxel (%)
Neutropenia 50–81 20–30 60–75
Neuropathy 2–8 15–30 10–20
Nausea/Vomiting 10–15 (IV) 5–10 5–10

Biological Activity

Vinorelbine, a semi-synthetic vinca alkaloid derived from the periwinkle plant, exhibits significant biological activity primarily as an antitumor agent. Its mechanism of action involves binding to tubulin, disrupting microtubule formation, and leading to cell cycle arrest during mitosis. This article explores the biological activity of vinorelbine, highlighting its pharmacological properties, clinical efficacy, and case studies.

Vinorelbine's antitumor activity is attributed to its ability to inhibit mitosis by binding preferentially to mitotic microtubules rather than axonal microtubules. This selective binding reduces neurotoxicity compared to other vinca alkaloids like vincristine and vinblastine. The drug's mechanism can be summarized as follows:

  • Microtubule Disruption : Vinorelbine binds to tubulin, preventing polymerization into microtubules, which are essential for mitotic spindle formation.
  • Cell Cycle Arrest : By inhibiting microtubule assembly, vinorelbine causes metaphase arrest, thus halting cell division.
  • Additional Effects : It may also interfere with amino acid metabolism, cyclic adenosine monophosphate (cAMP) pathways, and nucleic acid biosynthesis .

Pharmacokinetics

Vinorelbine exhibits a complex pharmacokinetic profile characterized by a triphasic decline in plasma concentration following intravenous administration. Key pharmacokinetic parameters include:

ParameterValue
Terminal Half-Life27.7 to 43.6 hours
Mean Plasma Clearance0.97 to 1.26 L/hr/kg
Volume of Distribution (Vss)25.4 to 40.1 L/kg

Vinorelbine is highly bound to blood components (78% to platelets) and has a large volume of distribution, indicating extensive tissue uptake .

Clinical Efficacy

Vinorelbine is primarily used in the treatment of non-small cell lung cancer (NSCLC) and breast cancer. Clinical studies have demonstrated its efficacy both as a single agent and in combination with other chemotherapeutics.

Non-Small Cell Lung Cancer (NSCLC)

  • Combination Therapy : In randomized controlled trials (RCTs), vinorelbine combined with cisplatin showed higher response rates (12%-37%) compared to other vinca alkaloids (10%-20%). Notably, one study reported a significant survival benefit for patients receiving vinorelbine plus cisplatin versus those treated with vindesine plus cisplatin (p=0.04) or leucovorin plus 5-fluorouracil (p=0.03) .
  • Single-Agent Activity : Vinorelbine alone has shown an objective response rate (ORR) of approximately 30% in advanced NSCLC .

Breast Cancer

In breast cancer treatment, vinorelbine has demonstrated considerable efficacy:

  • Response Rates : In clinical trials, the response rate for vinorelbine as a first-line treatment ranged from 40% to 60%, comparable to standard agents like doxorubicin .
  • Combination Studies : In combination with epirubicin, vinorelbine achieved a response rate of 77%, with significant long-term survival observed .

Case Studies

Several case studies underscore vinorelbine's effectiveness across various malignancies:

  • Advanced NSCLC : A phase III trial involving 415 patients showed that the combination of cisplatin and vinorelbine resulted in a superior response rate (26%) compared to cisplatin alone (12%) and improved one-year survival rates .
  • Metastatic Breast Cancer : A study involving 145 women treated with weekly vinorelbine reported an overall response rate of 41%, particularly among those with skin and lymph node metastases .
  • Combination Regimens : Trials combining vinorelbine with ifosfamide demonstrated a response rate of 40% in patients with refractory tumors .

Q & A

Q. Basic: What is the efficacy of vinorelbine monotherapy compared to combination regimens in advanced NSCLC?

Answer:
Vinorelbine monotherapy demonstrates moderate efficacy in advanced NSCLC, with objective response rates (ORRs) ranging from 14% to 16% in phase III trials . However, combination regimens, such as vinorelbine plus cisplatin (NVB-P), significantly improve ORRs (30% vs. 14% for monotherapy) and progression-free survival (PFS) (median 20 weeks vs. 10 weeks) . Despite these benefits, overall survival (OS) improvements are inconsistent, highlighting the need to balance efficacy with toxicity. Methodologically, researchers should prioritize endpoints like PFS and ORR in trials evaluating combinations, while ensuring rigorous toxicity monitoring .

Q. Basic: How does vinorelbine’s toxicity profile influence its use in elderly NSCLC populations?

Answer:
Vinorelbine’s dose-limiting toxicity is granulocytopenia (grade 3/4 in 54% of patients), necessitating dose adjustments in elderly or frail populations . In phase III trials comparing vinorelbine to docetaxel, neutropenia rates were similar (69–83%), but vinorelbine was associated with fewer non-hematologic toxicities . Methodologically, researchers should incorporate geriatric assessments, dose-modification protocols (e.g., weekly 25 mg/m²), and prophylactic granulocyte colony-stimulating factor (G-CSF) to mitigate risks .

Q. Advanced: How should trials evaluate vinorelbine in combination with targeted therapies for HER2-positive breast cancer?

Answer:
Trials should stratify patients by HER2 status and use adaptive designs to assess synergistic effects. In a randomized trial, adding trastuzumab to vinorelbine/docetaxel improved 3-year recurrence-free survival in HER2-positive subgroups (89% vs. 78%) . Key considerations include:

  • Power calculations : Ensure sufficient sample size for subgroup analyses.
  • Biomarker integration : Validate HER2 amplification via FISH or IHC.
  • Safety monitoring : Track cardiac toxicity (e.g., left ventricular ejection fraction) despite low incidence in prior studies .

Q. Advanced: How to address discrepancies between PFS and OS in vinorelbine trials?

Answer:
Contradictory findings (e.g., improved PFS without OS benefit in docetaxel vs. vinorelbine trials) require multivariable Cox regression and sensitivity analyses to adjust for confounders like subsequent therapies . For example, in a phase III NSCLC trial, vinorelbine-cisplatin improved PFS but not OS, possibly due to crossover effects or salvage therapies . Researchers should pre-specify OS as a secondary endpoint with extended follow-up and utilize inverse probability weighting to account for treatment switches .

Q. Advanced: What pharmacokinetic factors must be considered in cross-ethnic studies of vinorelbine?

Answer:
Population pharmacokinetic analyses show no significant ethnic differences in vinorelbine bioavailability (40% oral) or clearance between Asian and European populations . Key methodological steps include:

  • Dose normalization : Adjust for body surface area and administration route (IV vs. oral).
  • Metabolite tracking : Quantify 4′-O-deacetylvinorelbine, the active metabolite.
  • Covariate analysis : Evaluate age, hepatic function, and comedications (e.g., CYP3A4 inhibitors) .

Q. Basic: How effective is vinorelbine as second-line therapy in anthracycline-resistant breast cancer?

Answer:
Vinorelbine achieves a 32% ORR in second-line advanced breast cancer (ABC), comparable to first-line efficacy (35%), with a median response duration of 34 weeks . Trials should use RECIST criteria for response assessment and stratify by prior anthracycline exposure. Dose escalation (30 mg/m² weekly) is feasible but requires monitoring for granulocytopenia .

Q. Advanced: What QoL metrics are validated for vinorelbine trials, and how should they be integrated?

Answer:
The EORTC QLQ-C30 and QLQ-LC13 are validated tools for NSCLC and breast cancer . In elderly NSCLC patients, vinorelbine improved QoL scores for lung cancer symptoms (e.g., dyspnea) despite increased toxicity-related symptoms (e.g., neuropathy) . Methodologically:

  • Longitudinal modeling : Use linear mixed models to analyze QoL trends.
  • Composite endpoints : Combine time-to-symptom deterioration with PFS .

Q. Advanced: How to optimize vinorelbine dosing in radiosensitization studies?

Answer:
Preclinical data suggest vinorelbine induces G2/M arrest, enhancing radiosensitivity . Phase I/II trials should use concurrent chemoradiation protocols with:

  • Timing : Administer vinorelbine 24 hours before radiation.
  • Dose escalation : Start at 15 mg/m² weekly with toxicity-guided adjustments.
  • Response biomarkers : Incorporate PET-CT for early metabolic response assessment .

Q. Basic: What is the role of vinorelbine in metronomic chemotherapy regimens?

Answer:
Low-dose metronomic vinorelbine (e.g., 40 mg oral thrice weekly) shows palliative efficacy in elderly ABC with reduced toxicity . Trials should prioritize progression-free intervals and symptom relief as endpoints, using Bayesian adaptive designs for dose optimization .

Q. Advanced: How should researchers manage contradictory findings between vinorelbine combination trials?

Answer:
For conflicting results (e.g., gemcitabine-vinorelbine survival benefit in some trials but not others), conduct meta-analyses with random-effects models to account for heterogeneity . Key factors to explore include:

  • Patient selection : Age, performance status, and prior therapies.
  • Regimen intensity : Differences in dosing schedules (e.g., weekly vs. biweekly).
  • Statistical rigor : Adjust for multiple testing in exploratory subgroup analyses .

Properties

IUPAC Name

methyl 11-acetyloxy-12-ethyl-4-(16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H54N4O8/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBABOYUKABKIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H54N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860926
Record name Methyl 4-(acetyloxy)-15-[4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methanoazecino[4,3-b]indol-8-yl]-3-hydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

778.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

White to yellow or light brown amorphous powder. MF: C45H54N4O8.2C4H6O6. MW: 1079.12. Aqueous solubility: >1000 mg/ml in distilled water. pH approx 3.5 /Tartrate/
Details FDA; Navelbine. Nov, 2002. Washington, DC: Food Drug Admin. Available from, as of Oct 14, 2008: https://www.fda.gov/ohrms/dockets/ac/04/briefing/4021B1_10_Vinorelbine%20label.pdf
Record name VINORELBINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7665
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

methyl (3aS,4R,5aR,10bR,13aR)-4-(acetyloxy)-3,5-epoxy-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-3H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-4,5-dihydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylic acid; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-7-bromo-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(6R,8R)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(2RS,6R,8S)-4-ethyl-8-(methoxycarbonyl)-2-oxido-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; leurosine; methyl (1aS,10S,12S,12aR)-10-(3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl]-1a-ethyl-1a,2,4,9,10,11,12,12a-octahydro-3,12-methano-3H-oxireno[8,9]azacyclodecino[4,3-b]indole-10-carboxylate; (2RS,6R,8S)-8-[(3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl]-4-ethyl-8-(methoxycarbonyl)-2-methyl-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indolium; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(7R,9S)-5-ethyl-9-(methoxycarbonyl)-1,4,7,8,9,10-hexahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate
Details Council of Europe, European Directorate for the Quality of Medicines. European Pharmacopoeia, 5th Ed., Volume 2; Strasbourg, France, p.2679 (2004)
Record name VINORELBINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7665
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

71486-22-1
Record name VINORELBINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7665
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Vinorelbine base
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